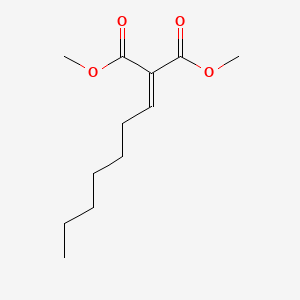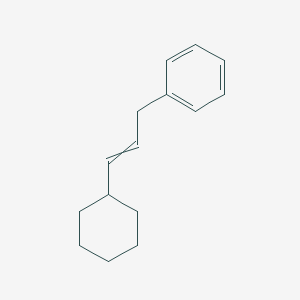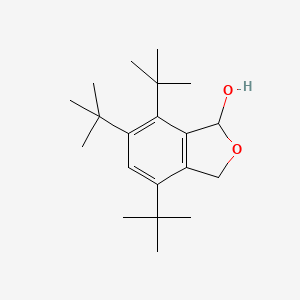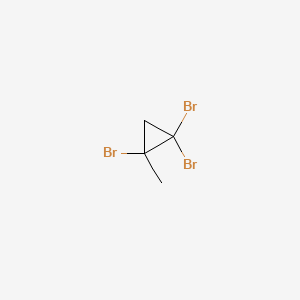
Cyclopropane, 1,1,2-tribromo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,1,2-tribromo-2-methyl- is an organic compound with the molecular formula C₄H₅Br₃. It is a derivative of cyclopropane, where three bromine atoms and one methyl group are substituted on the cyclopropane ring. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1,2-tribromo-2-methyl- can be synthesized through various methods. One common approach involves the bromination of 2-methylcyclopropane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of bromine atoms to the cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of cyclopropane, 1,1,2-tribromo-2-methyl- may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1,1,2-tribromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the bromine atoms.
Elimination: Strong bases such as potassium hydroxide (KOH) can facilitate the elimination of bromine atoms to form alkenes.
Major Products Formed
Substitution: Products include hydroxylated or alkylated cyclopropane derivatives.
Reduction: Products include less brominated cyclopropane derivatives.
Elimination: Products include alkenes with varying degrees of unsaturation.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1,1,2-tribromo-2-methyl- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers study its derivatives for potential pharmacological activities.
Material Science: The compound is used in the development of novel materials with unique properties.
Chemical Biology: It is employed in the study of biochemical pathways and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of cyclopropane, 1,1,2-tribromo-2-methyl- involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropane, 1,1,2-tribromo-2,3,3-trimethyl-
- Cyclopropane, 1,1,2,2-tetramethyl-
- Cyclopropane, 1,1-dimethyl-2-methylene-
Uniqueness
Cyclopropane, 1,1,2-tribromo-2-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. The presence of three bromine atoms and one methyl group on the cyclopropane ring makes it a valuable compound for studying the effects of halogenation and methylation on cyclopropane reactivity.
Eigenschaften
CAS-Nummer |
130894-83-6 |
|---|---|
Molekularformel |
C4H5Br3 |
Molekulargewicht |
292.79 g/mol |
IUPAC-Name |
1,1,2-tribromo-2-methylcyclopropane |
InChI |
InChI=1S/C4H5Br3/c1-3(5)2-4(3,6)7/h2H2,1H3 |
InChI-Schlüssel |
UUUWBZZHGHDTSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
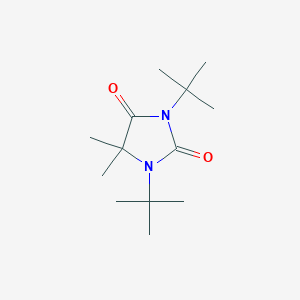
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
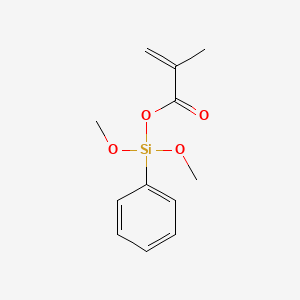
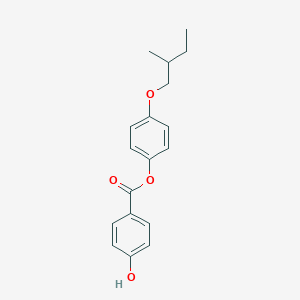
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)

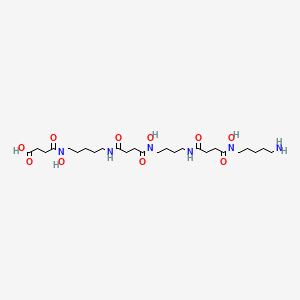
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)

